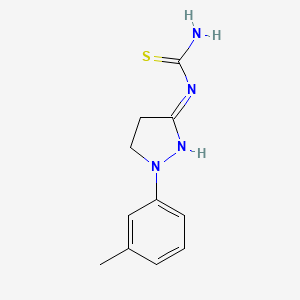
(1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a thiourea group attached to a pyrazole ring, which is further substituted with a tolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea typically involves the reaction of 1-m-Tolyl-4,5-dihydro-1H-pyrazole with thiourea. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts or alternative solvents may be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the thiourea group is reduced to a thiol group. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring or the thiourea group. For example, halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace the thiourea group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiol derivatives
Substitution Products: Halogenated derivatives, nucleophilic substitution products
Scientific Research Applications
Chemistry: In chemistry, (1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea: Similar structure but with a phenyl group instead of a tolyl group.
(1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-urea: Similar structure but with a urea group instead of a thiourea group.
(1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiosemicarbazide: Similar structure but with a thiosemicarbazide group.
Uniqueness: The uniqueness of (1-m-Tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiourea group, in particular, allows for unique interactions with biological targets, making it a compound of interest in various research fields.
Properties
IUPAC Name |
(E)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIQDKZMGNJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC/C(=N\C(=S)N)/N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
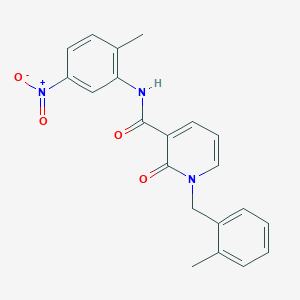
methanone](/img/structure/B2701003.png)
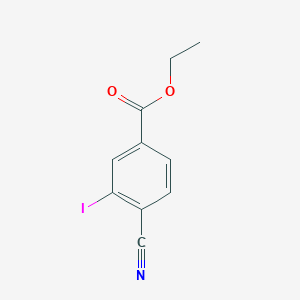
![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2701010.png)

![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)
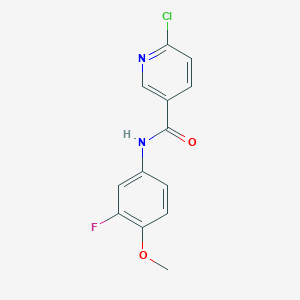
![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)
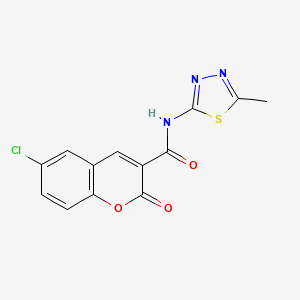
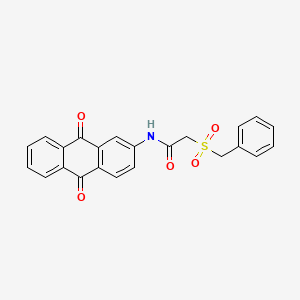
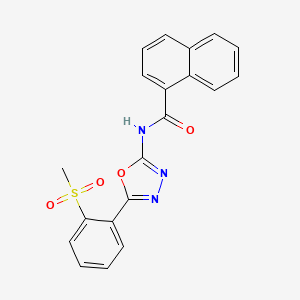
![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)
![1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2701025.png)
